N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide
Description
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)13-4-3-10(8-20-13)14(22)21-9-15(23)6-1-2-12-11(15)5-7-24-12/h3-5,7-8,23H,1-2,6,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFIDBHSIHIELG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CN=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Molecular Formula: C16H18F3N3O3
Molecular Weight: 359.33 g/mol
Key Functional Groups: Hydroxyl (-OH), Carboxamide (-CONH2), and Trifluoromethyl (-CF3)
The compound's structure includes a tetrahydrobenzofuran moiety and a trifluoromethyl-substituted nicotinamide, which contribute to its unique chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Anti-inflammatory Effects: Compounds containing the tetrahydrobenzofuran structure have demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Properties: The presence of the hydroxyl group may enhance neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to various diseases.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Receptor Binding: The compound can bind to receptors involved in inflammatory responses and neuroprotection.
- Enzyme Modulation: It may inhibit enzymes that contribute to disease progression through competitive inhibition or allosteric modulation.
Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of tetrahydrobenzofuran derivatives demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests its potential as an anti-inflammatory agent in therapeutic applications for chronic inflammatory diseases.
Study 2: Neuroprotection
Research involving neuronal cell cultures indicated that this compound protects against oxidative stress-induced apoptosis. The mechanism involves the upregulation of antioxidant enzymes and downregulation of apoptotic markers.
Study 3: Enzyme Inhibition
A recent investigation into enzyme inhibition revealed that the compound effectively inhibits acetylcholinesterase (AChE), suggesting potential use in treating Alzheimer's disease by enhancing cholinergic neurotransmission.
Summary of Findings
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | Treatment of chronic inflammatory diseases |
| Neuroprotective | Upregulation of antioxidant enzymes | Neurodegenerative disease management |
| Enzyme inhibition | AChE inhibition | Alzheimer's disease treatment |
Q & A
Q. What synthetic methodologies are recommended for preparing N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide, and which reaction parameters require optimization?
- Methodological Answer : The synthesis involves coupling the tetrahydrobenzofuran moiety with the nicotinamide core. Key steps include:
- Amide Bond Formation : Use coupling agents like EDCI or HATU in anhydrous DMF or DCM under nitrogen .
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) are preferred for solubility and reaction efficiency .
- Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity (>95%) .
Critical Parameters : Catalyst loading (e.g., 1.2 eq. of coupling agent), reaction time (12–24 hr), and pH adjustment during workup.
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- Methodological Answer : A multi-technique approach ensures accuracy:
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm regiochemistry and substituent integration .
- IR Spectroscopy : Validate amide (C=O stretch ~1650 cm⁻¹) and hydroxyl groups (broad peak ~3300 cm⁻¹) .
- HPLC/UPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (ESI or MALDI) to confirm molecular weight and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating therapeutic potential?
- Methodological Answer : Initial screening should prioritize target-specific assays:
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
- Cellular Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding Studies : Surface Plasmon Resonance (SPR) or microscale thermophoresis to quantify target affinity .
Advanced Research Questions
Q. How can researchers address low yields caused by steric hindrance from the tetrahydrobenzofuran ring during synthesis?
- Methodological Answer : Strategies to mitigate steric effects include:
- Protecting Groups : Temporarily block hydroxyl groups with TBS or acetyl to reduce steric bulk during coupling .
- Microwave-Assisted Synthesis : Enhance reaction kinetics by reducing time (e.g., 30 min at 80°C vs. 24 hr at 25°C) .
- Catalyst Optimization : Use bulky ligands (e.g., BrettPhos) in Pd-mediated couplings to improve regioselectivity .
Q. How should contradictory data between computational models and experimental spectral results be resolved?
- Methodological Answer : Follow a systematic validation protocol:
- Density Functional Theory (DFT) : Recalculate optimized geometries with solvent effects (e.g., PCM model) to align with experimental NMR shifts .
- 2D NMR Techniques : Use NOESY or HSQC to resolve ambiguities in stereochemistry or proton assignments .
- Crystallography : Attempt single-crystal X-ray diffraction to unambiguously confirm structure .
Q. What experimental design principles apply to dose-response studies for mechanistic elucidation in cellular models?
- Methodological Answer : Design robust dose-response experiments by:
- Concentration Range : Use logarithmic dilutions (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values .
- Controls : Include vehicle controls and reference inhibitors (e.g., staurosporine for kinase assays) .
- Time-Course Analysis : Assess effects at 24, 48, and 72 hr to differentiate acute vs. chronic responses .
- Pathway Mapping : Combine RNA-seq or phosphoproteomics to identify downstream targets .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across different assay platforms?
- Methodological Answer : Cross-validate results using:
- Orthogonal Assays : Compare SPR binding data with cellular activity (e.g., luciferase reporter assays) .
- Species-Specific Models : Test in human primary cells vs. immortalized lines to rule out model artifacts .
- Meta-Analysis : Review literature on structural analogs to identify trends in scaffold-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
